3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one
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Overview
Description
3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring fused with a chromenone structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-ethoxyaniline with thiosemicarbazide to form the intermediate 2-ethoxyphenylthiosemicarbazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with 7-hydroxy-2H-chromen-2-one under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the aid of catalysts or bases.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one
- 3-{5-[(2-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one
- 3-{5-[(2-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one
Uniqueness
The uniqueness of 3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain applications, such as its enhanced antimicrobial and anticancer activities compared to its analogs .
Properties
Molecular Formula |
C19H15N3O4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[5-(2-ethoxyanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C19H15N3O4S/c1-2-25-15-6-4-3-5-14(15)20-19-22-21-17(27-19)13-9-11-7-8-12(23)10-16(11)26-18(13)24/h3-10,23H,2H2,1H3,(H,20,22) |
InChI Key |
BDSHRPVLNFHOPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Origin of Product |
United States |
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